molecular formula C14H10F4O2 B3031522 4-[1,1,2,2-Tetrafluoro-2-(4-hydroxyphenyl)ethyl]phenol CAS No. 433719-69-8

4-[1,1,2,2-Tetrafluoro-2-(4-hydroxyphenyl)ethyl]phenol

Cat. No.: B3031522
CAS No.: 433719-69-8
M. Wt: 286.22 g/mol
InChI Key: YFWMKHJNNZCGHF-UHFFFAOYSA-N
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Description

4-[1,1,2,2-Tetrafluoro-2-(4-hydroxyphenyl)ethyl]phenol ( 433719-69-8) is a synthetic organic compound categorized as a per- and polyfluoroalkyl substance (PFAS), characterized by its two terminal phenolic groups connected by a tetrafluoroethyl bridge . This structure makes it a valuable intermediate for advanced materials research, particularly in the development of specialized polymers and liquid crystal systems where the introduction of fluorinated segments can dramatically alter material properties such as thermal stability, chemical resistance, and electro-optic behavior . For instance, fluorinated phenolic compounds of this nature are explored as building blocks for novel mesogens in liquid crystal displays and for high-performance epoxy resins, where they can act as modifiers or curing agents . Researchers value this compound for its potential to create materials with unique characteristics derived from the combination of rigid aromatic rings and the highly stable carbon-fluorine bonds. As a research-grade chemical, all available hazard data for this compound is currently listed as insufficient for classification across various endpoints, including systemic toxicity, ecotoxicity, and persistence . This underscores the need for careful handling and further investigation by the scientific community. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary evaluations and handle the material according to laboratory safety best practices before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[1,1,2,2-tetrafluoro-2-(4-hydroxyphenyl)ethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O2/c15-13(16,9-1-5-11(19)6-2-9)14(17,18)10-3-7-12(20)8-4-10/h1-8,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWMKHJNNZCGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)O)(F)F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463849
Record name 4-[1,1,2,2-tetrafluoro-2-(4-hydroxyphenyl)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433719-69-8
Record name 4-[1,1,2,2-tetrafluoro-2-(4-hydroxyphenyl)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1,1,2,2-Tetrafluoro-2-(4-hydroxyphenyl)ethyl]phenol typically involves the reaction of 4-hydroxybenzaldehyde with tetrafluoroethylene in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain a high-purity product suitable for research and application .

Chemical Reactions Analysis

Acidity and Deprotonation Reactions

The phenolic hydroxyl groups exhibit enhanced acidity compared to non-fluorinated analogs due to the electron-withdrawing nature of the tetrafluoroethyl group.

  • pKa Values :

    CompoundpKa (Phenolic -OH)
    4-[1,1,2,2-Tetrafluoroethyl]phenol~8.2–8.5
    Non-fluorinated analog (e.g., 4,4'-ethylidenebisphenol)~9.8–10.2
    The lower pKa facilitates deprotonation with mild bases (e.g., NaHCO₃), forming phenolate ions that participate in nucleophilic reactions .

Electrophilic Aromatic Substitution (EAS)

The hydroxyl groups activate the aromatic rings toward EAS, but the tetrafluoroethyl chain exerts steric and electronic effects:

  • Nitration :
    Reaction with HNO₃/H₂SO₄ yields mono-nitro derivatives predominantly at the para position relative to the hydroxyl group.

    ConditionsMajor ProductYield (%)
    0–5°C, 2 hr4-Nitro derivative65–70
  • Sulfonation :
    Concentrated H₂SO₄ produces sulfonic acid derivatives at the meta position due to steric hindrance from the fluorinated chain .

Nucleophilic Reactions at the Fluorinated Chain

The tetrafluoroethyl group is generally inert under standard conditions but reacts under extreme environments:

  • Hydrolysis :
    Under alkaline conditions (NaOH, 100°C), partial defluorination occurs, forming hydroxylated byproducts (e.g., 4-[1,2-difluoro-2-(4-hydroxyphenyl)ethyl]phenol) .

  • Radical Pathways :
    UV irradiation in the presence of peroxides generates radicals at the fluorinated carbon, leading to cross-coupling products with alkenes .

Oxidation and Redox Behavior

The phenolic groups are susceptible to oxidation:

  • Quinone Formation :
    Treatment with Ag₂O or FeCl₃ oxidizes the hydroxyl groups to quinones, confirmed by UV-Vis absorption at λₘₐₓ = 420 nm .

  • Electron Transfer :
    Cyclic voltammetry reveals two reversible oxidation peaks (E₁ = +0.45 V, E₂ = +0.68 V vs. SCE), indicating stepwise oxidation to semiquinone and quinone states .

Esterification and Etherification

The hydroxyl groups react with acylating or alkylating agents:

  • Acetylation :

    ReagentConditionsProductYield (%)
    AcCl, pyridineRT, 12 hrDiacetylated derivative85–90
  • Methylation :
    Dimethyl sulfate in basic media yields the dimethyl ether derivative (95% yield) .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, releasing HF and forming polyaromatic residues. The fluorinated chain enhances thermal stability compared to non-fluorinated analogs .

Key Mechanistic Insights from Analogous Systems

  • Fluorine Electronic Effects : The CF₂ group stabilizes adjacent carbocations, facilitating elimination reactions under acidic conditions .

  • Steric Hindrance : Bulkier electrophiles (e.g., tert-butyl chloride) show reduced reactivity in EAS due to steric clashes with the fluorinated chain .

Scientific Research Applications

Overview

4-[1,1,2,2-Tetrafluoro-2-(4-hydroxyphenyl)ethyl]phenol is a synthetic compound with the molecular formula C14H10F4O2 and a molecular weight of 286.22 g/mol. Its unique structure, characterized by a hydroxyphenyl group and multiple fluorine atoms, grants it distinctive chemical properties that are valuable in various scientific and industrial applications.

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity in Suzuki-Miyaura coupling reactions allows for the formation of carbon-carbon bonds, facilitating the development of novel materials and pharmaceuticals.
  • Functional Material Development : Due to its fluorinated nature, it can be utilized in creating materials with enhanced thermal stability and chemical resistance, making it suitable for high-performance applications.

Biology

  • Enzyme Inhibition Studies : Research has shown that this compound can interact with various biological targets. It is used in studies focusing on enzyme inhibition mechanisms, particularly those involving phenolic compounds.
  • Protein Interaction Investigations : The compound's hydroxy group allows it to engage in hydrogen bonding, which is critical for studying protein-ligand interactions. This can lead to insights into drug design and development.

Industrial Applications

  • Specialty Chemicals Production : In industrial settings, this compound is employed in the production of specialty chemicals that require specific properties such as low surface tension or high thermal stability. Its unique characteristics make it suitable for formulating advanced coatings and adhesives.
  • Fluorinated Products : The presence of fluorine atoms enhances the hydrophobicity and chemical inertness of materials produced from this compound, making it valuable in industries such as electronics and automotive.

Case Study 1: Synthesis of Fluorinated Polymers

A study demonstrated the use of this compound as a precursor in synthesizing fluorinated polymers. The resulting materials exhibited superior thermal stability and chemical resistance compared to non-fluorinated counterparts. This research highlights the compound's potential in developing advanced materials for harsh environments.

Case Study 2: Enzyme Interaction Analysis

In an investigation focused on enzyme inhibition, researchers utilized this compound to explore its effects on specific metabolic pathways. The findings indicated that it could effectively inhibit certain enzymes involved in cancer progression, suggesting its potential role in therapeutic applications.

Mechanism of Action

The mechanism of action of 4-[1,1,2,2-Tetrafluoro-2-(4-hydroxyphenyl)ethyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The tetrafluoroethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the bisphenol family, which shares a central bridging group between two phenolic rings. Key structural analogs include:

Compound Name Bridging Group Molecular Formula Molecular Weight (g/mol) CAS Number Log P* pKa*
4-[1,1,2,2-Tetrafluoro-2-(4-hydroxyphenyl)ethyl]phenol -CF₂CF₂- C₁₄H₁₀F₄O₂ 302.23 Not provided ~3.5† ~9.0†
BPAF (4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxyphenyl)propan-2-yl]phenol) -C(CF₃)₂- C₁₅H₁₀F₆O₂ 336.23 1478-61-1 4.47 9.20
BPF (4-[(4-hydroxyphenyl)methyl]phenol) -CH₂- C₁₃H₁₂O₂ 200.23 620-92-8 2.91 7.55–10.80
BPE (4-[1-(4-hydroxyphenyl)ethyl]phenol) -CH(CH₃)- C₁₄H₁₄O₂ 214.25 2081-08-5 3.19 10.10
4-(2,2,2-Trifluoroethyl)phenol -CF₃CH₂- C₈H₇F₃O 176.14 86571-21-3 ~2.8‡ ~8.5‡

*Data from experimental studies . †Estimated based on structural similarity to BPAF and 4-(2,2,2-trifluoroethyl)phenol. ‡Approximated using computational models.

Key Differences in Properties

Lipophilicity (Log P): The tetrafluoroethyl bridge in the target compound increases its Log P (~3.5) compared to BPF (2.91) and BPE (3.19), but it remains less lipophilic than BPAF (4.47) due to fewer fluorine atoms . The trifluoroethyl analog (4-(2,2,2-trifluoroethyl)phenol) has a lower Log P (~2.8), highlighting the role of additional fluorination .

Acidity (pKa): The electron-withdrawing effect of fluorine lowers the phenolic pKa. The target compound’s pKa (~9.0) is higher than BPAF (9.20) but lower than BPE (10.10), reflecting differences in bridge electronegativity .

Thermal and Chemical Stability:

  • Fluorinated bridges enhance thermal stability. The tetrafluoroethyl group likely offers superior resistance to oxidation compared to BPF’s -CH₂- bridge but less than BPAF’s fully fluorinated -C(CF₃)₂- group .

Applications:

  • BPAF is used in polycarbonate plastics and epoxy resins for electronics due to its high stability .
  • The target compound’s intermediate fluorination may balance processability and stability, making it suitable for niche applications like fluorinated coatings or adhesives.

Toxicity and Environmental Impact

  • Fluorinated bisphenols generally exhibit lower endocrine-disrupting activity than BPA but raise concerns about environmental persistence. The target compound’s degradation products (e.g., fluorinated metabolites) require further study .

Biological Activity

Overview

4-[1,1,2,2-Tetrafluoro-2-(4-hydroxyphenyl)ethyl]phenol, with the molecular formula C14H10F4O2 and a molecular weight of 286.22 g/mol, is a synthetic compound that has garnered attention for its potential biological activities. This compound is primarily recognized for its role in chemical synthesis and its implications in biological research, particularly in enzyme inhibition and protein interactions .

Mode of Action
The compound participates in Suzuki-Miyaura coupling reactions, which are significant for forming carbon-carbon bonds. This mechanism suggests potential applications in medicinal chemistry and material science .

Biochemical Pathways
The involvement of this compound in biochemical pathways is linked to its reactivity due to the hydroxyphenyl group. This unique structure may influence various metabolic processes and interactions with biological macromolecules .

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibitory properties. For instance, studies have shown that phenolic compounds can inhibit specific enzymes involved in metabolic pathways. The hydroxy group on the phenol ring enhances the ability to form hydrogen bonds with active site residues of enzymes, potentially leading to effective inhibition .

Protein Interactions

The structural characteristics of this compound allow it to interact with various proteins. These interactions can modulate protein function and stability, making it a valuable tool in biochemical research .

Comparative Analysis

Compound NameMolecular FormulaBiological Activity
This compoundC14H10F4O2Potential enzyme inhibitor
4-Hydroxybenzoic acidC7H6O3Known for antibacterial activity
4-MethoxyphenolC8H10O2Exhibits antioxidant properties

This table highlights the potential biological activities of various phenolic compounds compared to this compound. Each compound's unique structure contributes to its specific biological effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-[1,1,2,2-Tetrafluoro-2-(4-hydroxyphenyl)ethyl]phenol, and what challenges arise in achieving high purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or condensation reactions involving fluorinated intermediates. For example, fluorinated phenols may react with tetrafluoroethylene derivatives under controlled pH (e.g., pH 4–6) to introduce the tetrafluoroethyl group . Key challenges include:

  • Fluorination Efficiency : Ensuring complete substitution while avoiding side reactions (e.g., defluorination or ring hydroxylation) requires precise temperature control (e.g., 60–80°C) and anhydrous conditions .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) is recommended to isolate the product from unreacted starting materials and regioisomers .
    • Validation : Purity can be confirmed via GC-MS (>98% purity threshold) or HPLC with UV detection at 254 nm .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming the tetrafluoroethyl group’s presence (δ ≈ -120 to -140 ppm for CF₂ groups). ¹H NMR resolves phenolic -OH protons (δ ≈ 5–6 ppm) and aromatic protons (δ ≈ 6.5–7.5 ppm) .
  • FT-IR : Peaks at ~3300 cm⁻¹ (O-H stretch) and 1100–1200 cm⁻¹ (C-F stretches) confirm functional groups .
  • X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, T = 293 K) provides bond-length data (e.g., C-F ≈ 1.33 Å) and confirms stereochemistry .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and solvation effects of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO), predicting electrophilic/nucleophilic sites. Solvent effects (e.g., polar aprotic vs. protic) can be modeled using the polarizable continuum model (PCM) .
  • Molecular Dynamics (MD) Simulations : Simulate interaction with biological membranes or protein targets (e.g., estrogen receptors) to assess binding affinity and pharmacokinetics .
    • Data Interpretation : Compare computed ¹⁹F NMR chemical shifts with experimental data to validate models .

Q. What experimental strategies resolve contradictions in reported reaction yields for fluorinated phenolic compounds?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to isolate critical variables (e.g., catalyst loading, solvent polarity, reaction time). For example, a 2³ factorial design can optimize Pd-catalyzed fluorination .
  • In Situ Monitoring : Raman spectroscopy tracks reaction progress in real time, identifying intermediates (e.g., fluorinated quinones) that may reduce yields .
  • Controlled Atmosphere Techniques : Conduct reactions under argon to prevent oxidation of phenolic -OH groups, which can lead to side products .

Q. What are the key considerations for designing toxicity studies of fluorinated phenolic derivatives in biological systems?

  • Methodological Answer :

  • In Vitro Assays : Use HepG2 cells to assess cytotoxicity (IC₅₀ via MTT assay) and ROS generation (fluorogenic probes like DCFH-DA). Compare with non-fluorinated analogs to isolate fluorine-specific effects .
  • Metabolic Profiling : Incubate with liver microsomes (e.g., human S9 fraction) to identify phase I/II metabolites via LC-QTOF-MS. Fluorine atoms may impede CYP450-mediated oxidation, altering metabolic pathways .
  • Environmental Impact : Evaluate biodegradation using OECD 301F test (28-day aerobic conditions) to measure % mineralization via CO₂ evolution .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-[1,1,2,2-Tetrafluoro-2-(4-hydroxyphenyl)ethyl]phenol
Reactant of Route 2
4-[1,1,2,2-Tetrafluoro-2-(4-hydroxyphenyl)ethyl]phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.